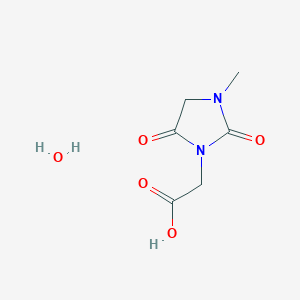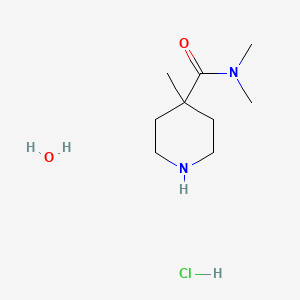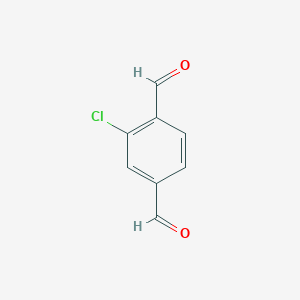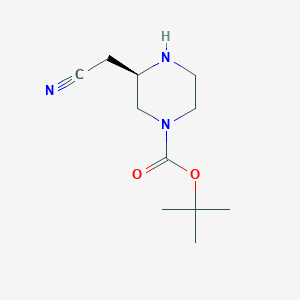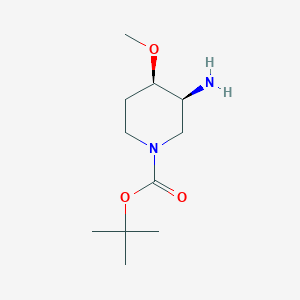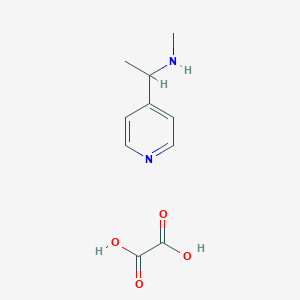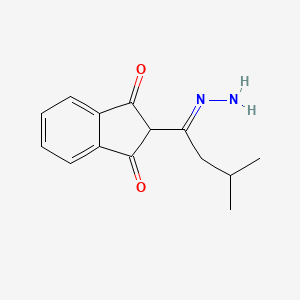
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione (2MBHID) is a novel compound that has recently been studied for its potential applications in a variety of scientific fields. It is a cyclic molecule composed of two nitrogen atoms and three carbon atoms, and its structure is similar to that of the widely studied compound indane-1,3-dione. 2MBHID has been shown to be a useful compound for a variety of applications due to its unique properties, such as its high solubility in a variety of solvents and its ability to form strong hydrogen bonds with other molecules.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been studied for its potential applications in a variety of scientific fields, including biochemistry and medicinal chemistry. In biochemistry, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been studied as a potential enzyme inhibitor, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and monoamine oxidase. In medicinal chemistry, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been studied as a potential anti-cancer agent. Studies have shown that 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can induce apoptosis in a variety of cancer cell lines, including colon, breast, and lung cancer.
Wirkmechanismus
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to interact with a variety of proteins and enzymes in the cell. Studies have shown that 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can bind to cytochrome P450 and monoamine oxidase, resulting in the inhibition of their activity. Additionally, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to interact with several other proteins, including the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. This interaction leads to the activation of caspase-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to induce apoptosis in cancer cells. Additionally, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to have anti-inflammatory and antioxidant effects. Studies have also shown that 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has several advantages and limitations for lab experiments. One of the main advantages of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is its high solubility in a variety of solvents, which makes it easy to work with in the lab. Additionally, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is relatively stable and can be stored for up to two years without significant degradation. On the other hand, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione. One potential direction is to further investigate the mechanism of action of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione and its interaction with other proteins and enzymes. Additionally, further studies could be conducted to explore the potential therapeutic uses of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione, such as its use as an anti-cancer agent. Additionally, further studies could be conducted to explore the potential side effects of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione, as well as its potential interactions with other drugs. Finally, further studies could be conducted to explore the potential applications of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione in other fields, such as agriculture and food science.
Synthesemethoden
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can be synthesized from indane-1,3-dione by a three-step process. First, indane-1,3-dione is reacted with 3-methylbutyl-1-hydrazine in aqueous solution to form a hydrazone. This hydrazone is then oxidized with hydrogen peroxide to form 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione. Finally, the 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is isolated and purified via a column chromatography method. The overall yield of the reaction is typically around 80%.
Eigenschaften
IUPAC Name |
2-(3-methylbutanehydrazonoyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)7-11(16-15)12-13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8,12H,7,15H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAANHZFNCOPZAL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NN)C1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\N)/C1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

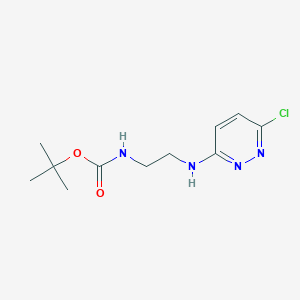
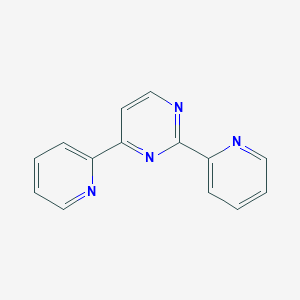
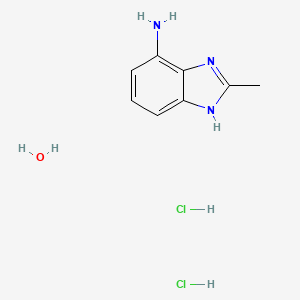
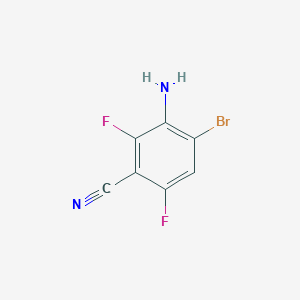

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
